

T-1095A: A Selective Sodium-Glucose Cotransporter Inhibitor

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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

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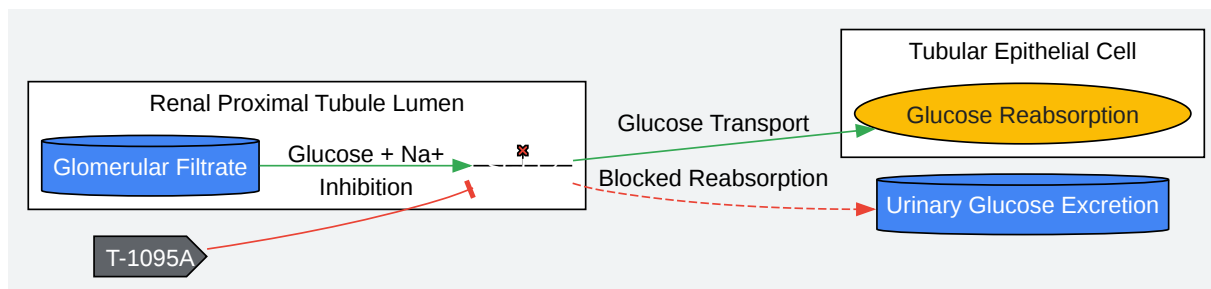
An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-1095A is a potent and selective inhibitor of the sodium-glucose cotransporters (SGLTs), with a mechanism of action that has been a focal point of research in the management of diabetes. [1] It is the active metabolite of the orally administered prodrug T-1095. [1][2] Derived from phlorizin, a naturally occurring SGLT inhibitor, T-1095 was developed to overcome the limitations of its parent compound, such as poor oral bioavailability. [1][3] Upon oral administration, T-1095 is absorbed and metabolized to **T-1095A**, which then exerts its pharmacological effects primarily in the kidneys. [1][2] This guide provides a comprehensive overview of **T-1095A**, focusing on its mechanism of action, quantitative inhibitory profile, in vivo efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

T-1095A selectively inhibits the sodium-glucose cotransporters, primarily SGLT2, which is responsible for the reabsorption of the majority of filtered glucose in the renal proximal tubules. [2] By blocking SGLT2, **T-1095A** reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. [1] This glucosuric effect directly lowers blood glucose levels, independent of insulin secretion or action. [1] Long-term treatment with T-1095 has been shown to improve hyperglycemia and reduce HbA1c levels in various animal models of diabetes. [1][4][5]



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Mechanism of SGLT2 Inhibition by **T-1095A**

Quantitative Data

The following tables summarize the inhibitory activity and in vivo efficacy of T-1095 and its active metabolite, **T-1095A**.

Table 1: Inhibitory Activity of T-1095 and T-1095A

| Compound | Transporter | Species | System | Value Type | Value | Selectivity (SGLT1/SGLT2) | Reference |
|-----------|-------------|---------|-----------------|------------|----------------|---------------------------|-----------|
| T-1095 | hSGLT1 | Human | - | IC50 | 22.8 μ M | ~10-fold for SGLT2 | - |
| T-1095 | hSGLT2 | Human | - | IC50 | 2.3 μ M | - | - |
| T-1095A | hSGLT1 | Human | Xenopus oocytes | Ki | 0.07 μ M | ~4 | - |
| T-1095A | hSGLT2 | Human | - | Ki | ~0.28 μ M* | - | [6] |
| T-1095A | SGLT | Rat | Kidney BBMVs | Ki | 0.33 μ M | - | - |
| Phlorizin | hSGLT1 | Human | - | Ki | 300 nM | ~0.13-fold for SGLT2 | [7] |
| Phlorizin | hSGLT2 | Human | - | Ki | 39 nM | - | [7] |

*Value estimated based on the reported SGLT1/SGLT2 selectivity ratio of ~4.[6]

Table 2: In Vivo Efficacy of T-1095 in Diabetic Animal Models

| Animal Model | Treatment | Duration | Change in Blood Glucose | Change in HbA1c | Reference |
|--|------------------------|----------|-------------------------|-------------------------|---------------------|
| Streptozotocin (STZ)-induced diabetic rats | 0.03% and 0.1% in diet | 4 weeks | Improved hyperglycemia | Dose-dependent decrease | [4] |
| STZ-induced diabetic rats | 0.1% in diet | 8 weeks | Reduced | Reduced | [4] |
| db/db mice | 0.03% and 0.1% in diet | 12 weeks | Significant decrease | Significant decrease | [8] |
| Goto-Kakizaki (GK) rats | 0.1% in diet | 32 weeks | Significant decrease | Significant decrease | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SGLT inhibitors like **T-1095A**.

Protocol 1: SGLT Inhibition Assay in *Xenopus laevis* Oocytes

This protocol describes a common method for expressing human SGLT1 and SGLT2 in *Xenopus laevis* oocytes to determine the inhibitory activity of compounds.

1. Oocyte Preparation:

- Harvest oocytes from anesthetized female *Xenopus laevis*.
- Defolliculate the oocytes by treatment with collagenase.
- Incubate the oocytes in Barth's solution overnight to allow for recovery.

2. cRNA Injection:

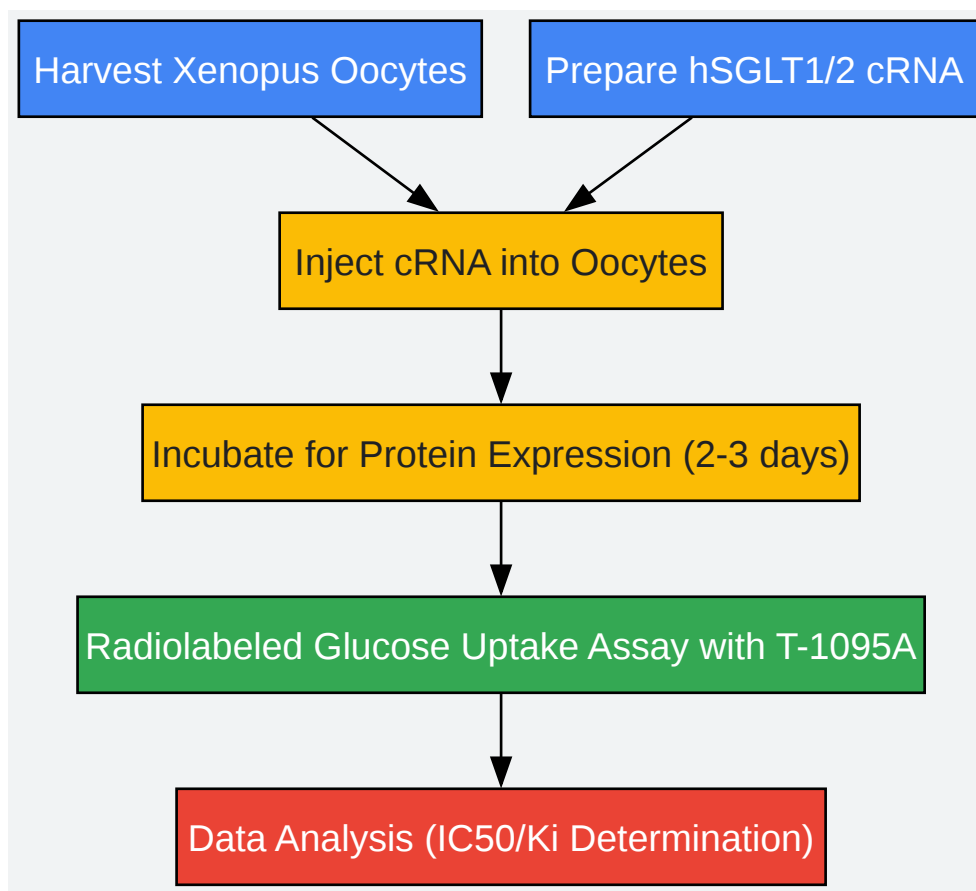
- Linearize plasmids containing the cDNA for human SGLT1 or SGLT2.
- Synthesize capped cRNA using an in vitro transcription kit.
- Inject a specific amount of cRNA (e.g., 50 ng) into the cytoplasm of Stage V-VI oocytes.
- Incubate the injected oocytes for 2-3 days to allow for protein expression.

3. Glucose Uptake Assay:

- Pre-incubate the oocytes in a sodium-free buffer.
- Transfer the oocytes to a sodium-containing buffer with a radiolabeled glucose analog (e.g., α -methyl-D-[U- 14 C]glucopyranoside) and varying concentrations of the test inhibitor (**T-1095A**).
- After a defined incubation period (e.g., 60 minutes), wash the oocytes extensively with ice-cold sodium-free buffer to stop the uptake.
- Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

- Determine the rate of glucose uptake at each inhibitor concentration.
- Plot the percentage of inhibition against the inhibitor concentration.
- Calculate the IC₅₀ or K_i value by fitting the data to a suitable dose-response curve.



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Experimental Workflow for SGLT Inhibitor Evaluation in Xenopus Oocytes

Protocol 2: Glucose Uptake in Brush Border Membrane Vesicles (BBMVs)

This method is used to study the transport of glucose into vesicles prepared from the apical membrane of renal proximal tubule cells.^[9]

1. BBMV Preparation:

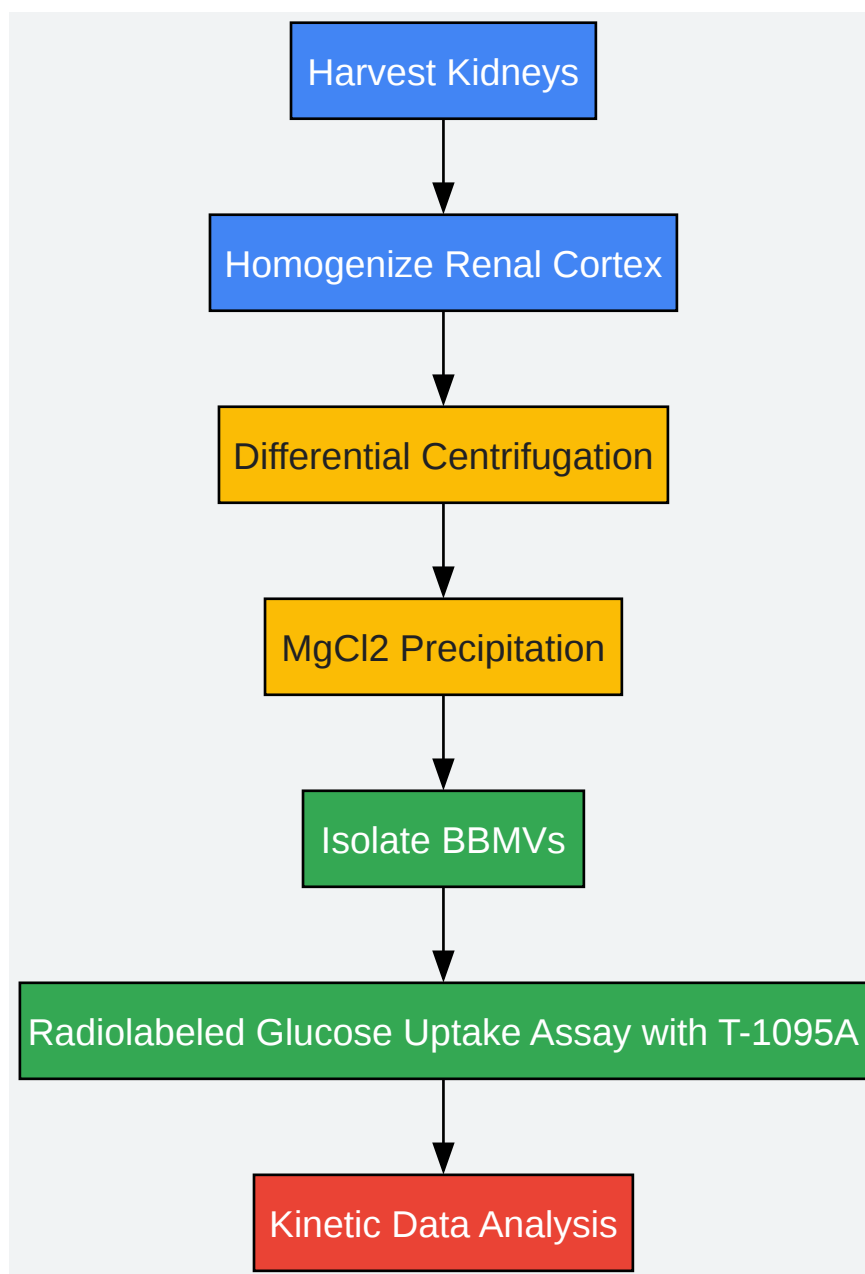
- Excise the kidneys from the animal model (e.g., rats).
- Isolate the renal cortex and homogenize it in a buffered solution.^[9]
- Perform a series of differential centrifugation steps to enrich for brush border membranes.
- Use a magnesium chloride precipitation method to selectively aggregate and pellet non-brush border membranes, leaving the BBMVs in the supernatant.^[9]
- Resuspend the final BBMV pellet in an appropriate buffer.

2. Glucose Uptake Assay:

- Pre-load the BBMV with a specific intravesicular buffer.
- Initiate the uptake by mixing the BBMV suspension with an incubation buffer containing a radiolabeled glucose analog and the test inhibitor (**T-1095A**).
- At various time points, take aliquots of the mixture and add them to an ice-cold stop solution to terminate the transport.
- Rapidly filter the mixture through a membrane filter to separate the vesicles from the incubation medium.
- Wash the filter extensively to remove any non-transported substrate.
- Measure the radioactivity retained on the filter, which corresponds to the amount of glucose transported into the vesicles.

3. Data Analysis:

- Determine the initial rate of glucose uptake for each condition.
- Analyze the data using kinetic models (e.g., Michaelis-Menten) to determine the effect of the inhibitor on the transport kinetics.



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Conclusion

T-1095A has been demonstrated to be a selective inhibitor of SGLT, with a preference for SGLT2. Its mechanism of action, which involves the promotion of urinary glucose excretion, provides an insulin-independent pathway for glycemic control. The data from various preclinical models support its efficacy in reducing blood glucose and HbA1c levels. The experimental protocols outlined in this guide

provide a framework for the continued investigation and characterization of SGLT inhibitors. As the field of diabetes research continues to evolve, a thorough understanding of the technical aspects of drug evaluation is paramount for the development of novel and effective therapies.

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